![molecular formula C8H13N3OS B3296493 [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine CAS No. 893729-75-4](/img/structure/B3296493.png)
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Descripción general
Descripción
2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine (2-MTA) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic amine that can be synthesized from the reaction of morpholine and thiazole. 2-MTA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Mecanismo De Acción
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its mechanism of action in scientific research. It is believed to act as an inhibitor of protein kinase C (PKC) and as a modulator of the nicotinic acetylcholine receptor (nAChR). It is also believed to act as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme protein kinase C (PKC), which is involved in cell signaling pathways. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been found to have an agonist effect on the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has several advantages for use in lab experiments. It is an inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it has a low toxicity and does not pose any significant safety risks. However, there are some limitations to its use in lab experiments. It has a limited solubility in water, and it is unstable in the presence of light and oxygen.
Direcciones Futuras
There are several potential future directions for the study of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine. These include further studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, as well as its potential applications in the treatment of cancer. Additionally, further studies could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted on its potential applications in lab experiments, including its solubility and stability.
Aplicaciones Científicas De Investigación
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its potential applications in scientific research. It has been used as an inhibitor of protein kinase C (PKC) and as a modulator of the nicotinic acetylcholine receptor (nAChR). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its potential applications in the treatment of cancer.
Propiedades
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHAVROYYDYQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




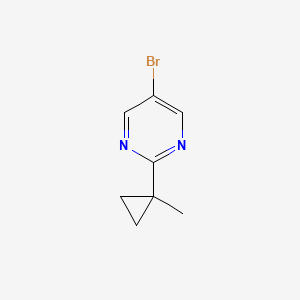

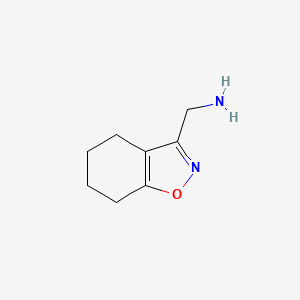
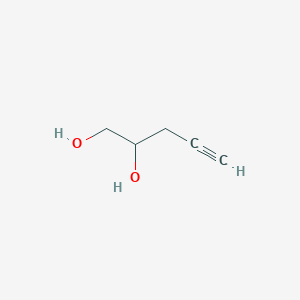
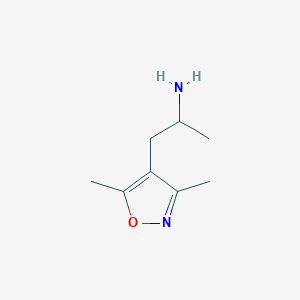
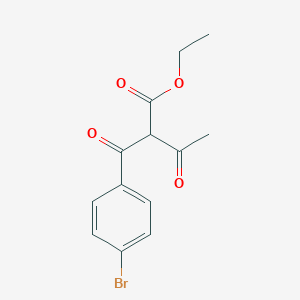
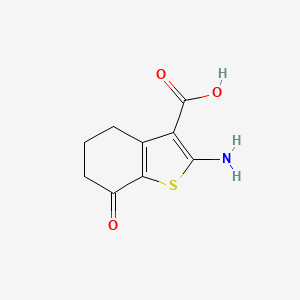

![2,4,6-tris(propan-2-yl)-N-(2-{4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B3296481.png)
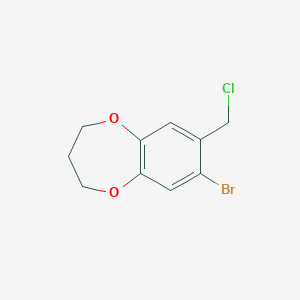
![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)

![5-[(Methylamino)methyl]furan-2-carboxylic acid](/img/structure/B3296506.png)